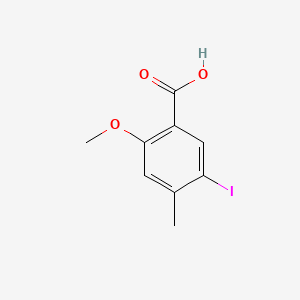

2-Formyl-6-(2-trifluoromethylphenyl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

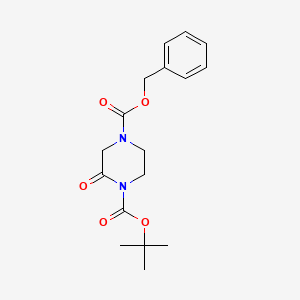

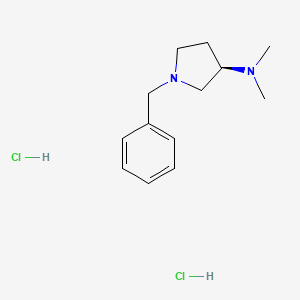

2-Formyl-6-(2-trifluoromethylphenyl)phenol is a chemical compound with the molecular formula C14H9F3O2 . It has a molecular weight of 266.22 . The IUPAC name for this compound is 2-hydroxy-2’-(trifluoromethyl)[1,1’-biphenyl]-3-carbaldehyde .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H9F3O2/c15-14(16,17)12-7-2-1-5-10(12)11-6-3-4-9(8-18)13(11)19/h1-8,19H . The Canonical SMILES is C1=CC=C(C(=C1)C2=CC=CC(=C2O)C=O)C(F)(F)F .Physical And Chemical Properties Analysis

The compound has a molecular weight of 266.21 g/mol . It has a topological polar surface area of 37.3 Ų . The compound has a complexity of 316 . It has one hydrogen bond donor count and five hydrogen bond acceptor counts . The compound has two rotatable bonds .科学的研究の応用

Organic Light-Emitting Diodes (OLEDs)

One significant application of derivatives related to 2-Formyl-6-(2-trifluoromethylphenyl)phenol is in the development of efficient organic light-emitting diodes (OLEDs) with low efficiency roll-off. Heteroleptic iridium(III) complexes using similar trifluoromethylphenyl phenol derivatives as ancillary ligands have been developed. These complexes serve as green phosphors and demonstrate high photoluminescence quantum efficiency yields. Notably, OLEDs utilizing these complexes exhibit superior performance metrics, including peak current efficiency and power efficiency, along with low efficiency roll-off ratios at high luminance levels, which is crucial for maintaining high efficiency under varying current densities (Jin et al., 2014).

Biocompatible Chemosensors

Another application involves the use of derivatives of 2-Formyl-6-(2-trifluoromethylphenyl)phenol in biocompatible chemosensors. These sensors are highly selective for the detection of zinc(II) ions, demonstrating potential for significant advancements in biological and environmental monitoring. A derivative, synthesized via Schiff-base condensation, exhibited selective fluorescence sensitivity towards Zn2+ ions, offering low detection limits and enabling applications in human lung cancer cell imaging without cytotoxic effects (Dey et al., 2016).

Electrochemical Studies

Research on the electrochemistry of phenol derivatives, including those containing trifluoromethyl groups, in ionic liquids reveals their potential in the synthesis of phenyl triflate molecules. These studies contribute to understanding the mechanisms of phenol oxidation and the formation of valuable chemical intermediates in various solvents, laying the groundwork for innovative applications in synthesis and materials science (Villagrán et al., 2006).

Proton-Coupled Electron Transfer

Investigations into the one-electron oxidation of hydrogen-bonded phenols, including those similar to 2-Formyl-6-(2-trifluoromethylphenyl)phenol, underscore the importance of proton-coupled electron transfer mechanisms. These studies offer insights into the redox chemistry of phenols and their radicals, which are relevant for understanding biological redox processes and designing redox-active materials (Rhile & Mayer, 2004).

特性

IUPAC Name |

2-hydroxy-3-[2-(trifluoromethyl)phenyl]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c15-14(16,17)12-7-2-1-5-10(12)11-6-3-4-9(8-18)13(11)19/h1-8,19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTXWLFODJFGFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=C2O)C=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20685272 |

Source

|

| Record name | 2-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20685272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Formyl-6-(2-trifluoromethylphenyl)phenol | |

CAS RN |

1261930-44-2 |

Source

|

| Record name | 2-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20685272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Methoxybenzyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B581475.png)

![6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B581480.png)

![N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine](/img/structure/B581486.png)